(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

Catalog No.
S15752934
CAS No.
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-...

Product Name

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

IUPAC Name

(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14?/m0/s1

InChI Key

ASZIGQFYGXSPCO-IGFRRRTNSA-N

Canonical SMILES

CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO

Isomeric SMILES

CC1=C(C([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO

The compound (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one is a complex organic molecule that belongs to the class of benzofuran derivatives. This compound features a tetrahydrofuran ring fused to a benzene ring, with multiple functional groups including hydroxyl and methylidene substituents. Its stereochemistry is defined by specific configurations at several chiral centers, which influences its biological activity and chemical reactivity.

The chemical reactivity of this compound can be characterized by several types of reactions:

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in hydrogen bonding and can act as nucleophiles in substitution reactions.
  • Aldol Condensation: The methylidene group allows for potential aldol condensation reactions, leading to the formation of larger carbon frameworks.
  • Reduction Reactions: The presence of carbonyl groups in the structure can undergo reduction to form alcohols.
  • Oxidation Reactions: Conversely, the alcohols can be oxidized to ketones or aldehydes.

These reactions are facilitated by various enzymes in biological systems, which play a crucial role in metabolic pathways involving such compounds

The biological activity of (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one has been a subject of interest due to its potential therapeutic applications. Compounds with similar structures have been found to exhibit:

  • Antioxidant Properties: The hydroxyl groups contribute to the scavenging of free radicals.
  • Anti-inflammatory Activity: Similar compounds have shown efficacy in reducing inflammation markers in vitro.
  • Antimicrobial Effects: Some derivatives have demonstrated activity against various bacterial strains.

Research into this compound's specific biological effects is ongoing, and it may hold promise in pharmacological applications targeting oxidative stress and inflammation .

The synthesis of this compound can be approached through several methodologies:

  • Total Synthesis: A multi-step synthesis involving the construction of the benzofuran core followed by the introduction of functional groups through selective reactions.
  • Biocatalysis: Utilizing enzymes to catalyze specific reactions that introduce hydroxyl or carbonyl groups while maintaining stereochemistry.
  • Modular Synthesis: Building the molecule from simpler precursors through a series of coupling reactions that allow for greater control over stereochemistry and functionalization.

Each method presents unique advantages in terms of yield, purity, and environmental impact .

The potential applications for (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one include:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting oxidative stress-related diseases.
  • Cosmetic Industry: Due to its antioxidant properties, it may be used in formulations aimed at skin protection.
  • Agricultural

Interaction studies are essential for understanding how this compound interacts with biological targets:

  • Receptor Binding Studies: Investigating how well this compound binds to specific receptors involved in inflammation or oxidative stress pathways.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes that play roles in metabolic processes.
  • Cellular Uptake Studies: Analyzing how effectively the compound enters cells and exerts its biological effects.

These studies help elucidate the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one, which include:

Compound NameStructural FeaturesBiological Activity
Compound AHydroxylated benzofuranAntioxidant
Compound BTetrahydrofuran with alkyl substituentsAnti-inflammatory
Compound CBenzofuran with halogen substituentsAntimicrobial

Uniqueness

The uniqueness of (3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one lies in its specific stereochemistry and combination of functional groups that may offer enhanced biological activity compared to other similar compounds. Its ability to modulate multiple biological pathways simultaneously makes it a candidate for further investigation in drug discovery .

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.15180918 g/mol

Monoisotopic Mass

266.15180918 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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